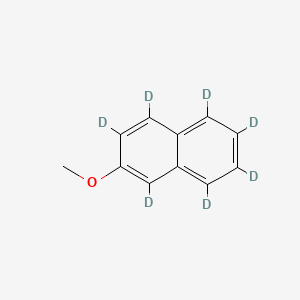

2-Methoxynaphthalene-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDYPLAQQGJEA-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxynaphthalene-d7

This technical guide provides a comprehensive overview of 2-Methoxynaphthalene-d7, a deuterated analog of 2-Methoxynaphthalene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, synthesis, and applications, particularly in analytical chemistry.

Core Concepts

This compound is the deuterium-labeled form of 2-Methoxynaphthalene. In this molecule, seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, 2-Methoxynaphthalene. The primary difference will be in its molecular weight due to the presence of seven deuterium atoms.

Table 1: Physicochemical Properties of 2-Methoxynaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 70-73 °C | [3] |

| Boiling Point | 274 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, and carbon disulfide. | [4] |

| Density | 1.064 g/mL at 25 °C | [3] |

For this compound, the molecular weight would be approximately 165.24 g/mol .

Synthesis

General Synthesis Protocol (Inferred for this compound)

Principle: The synthesis involves the deprotonation of 2-naphthol (B1666908) to form a naphthoxide, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I).

Materials:

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Deuterated dimethyl sulfate ((CD₃)₂SO₄) or Deuterated methyl iodide (CD₃I)

-

Solvent (e.g., methanol, water)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Deprotonation: Dissolve 2-naphthol and a stoichiometric equivalent of a base (e.g., NaOH) in a suitable solvent (e.g., a mixture of water and methanol). Gently heat the mixture to ensure complete dissolution and formation of the sodium or potassium 2-naphthoxide salt.

-

Methylation: Cool the solution in an ice bath. Slowly add a deuterated methylating agent (e.g., deuterated dimethyl sulfate) dropwise to the cooled solution with vigorous stirring.

-

Reaction Completion and Precipitation: After the addition is complete, allow the reaction to proceed, possibly with gentle warming, to ensure complete methylation. As the reaction progresses, the less polar this compound will precipitate from the aqueous solution.

-

Isolation and Purification: Filter the crude product and wash it with a dilute base solution (to remove any unreacted 2-naphthol) followed by water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5][6][7]

Applications in Analytical Chemistry

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods.[1][8]

Use as an Internal Standard

In quantitative analysis, an internal standard is a compound of known concentration that is added to the unknown sample and to the calibration standards. By comparing the response of the analyte to the response of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise results.[1]

Ideal Properties of this compound as an Internal Standard:

-

Chemical Similarity: Being the deuterated analog, it has nearly identical chemical and physical properties to 2-Methoxynaphthalene, ensuring it behaves similarly during extraction and chromatography.

-

Mass Difference: The mass difference of +7 amu allows it to be easily distinguished from the unlabeled analyte by a mass spectrometer without significantly altering its retention time in chromatography.

-

Co-elution: It will co-elute or elute very closely with the analyte, ensuring that it experiences similar matrix effects (signal suppression or enhancement).

Experimental Protocols for Analytical Methods

While specific protocols for methods using this compound are proprietary to the labs that developed them, a general procedure for its use in LC-MS/MS or GC-MS can be outlined.

4.2.1. General LC-MS/MS Protocol

-

Internal Standard Spiking: A known concentration of this compound in a suitable solvent is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.

-

Chromatographic Separation: An aliquot of the extracted sample is injected onto an HPLC or UHPLC system. A reverse-phase C18 column is commonly used for compounds like 2-Methoxynaphthalene. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to separate the analyte and internal standard from other components.[9][10]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and this compound are monitored.[10][11]

Table 2: Predicted vs. Known Mass Spectrometry Data for 2-Methoxynaphthalene

| Compound | Predicted Precursor Ion [M+H]⁺ | Known Major Fragments (m/z) |

| 2-Methoxynaphthalene | 159.08 | 158, 115, 128, 159, 116 |

| This compound | 166.12 | Predicted to be similar to the unlabeled compound with a +7 shift in the parent ion and fragments containing the deuterated methyl group. |

4.2.2. General GC-MS Protocol

-

Internal Standard Spiking and Sample Preparation: Similar to the LC-MS/MS protocol, a known amount of this compound is added to all samples. Extraction into a volatile organic solvent is performed.

-

Gas Chromatographic Separation: The extracted sample is injected into a gas chromatograph. A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up to achieve separation.

-

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI). The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the analyte and the internal standard.

Signaling Pathways and Pharmacokinetics

There is currently no information available in the scientific literature to suggest that this compound is directly involved in any signaling pathways. Its primary use is as an analytical tool.

In pharmacokinetic studies, deuterated compounds are sometimes used to investigate the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" where the deuterated compound is metabolized more slowly. This can be a useful tool in drug development to create more metabolically stable drugs. However, the main application of this compound remains as an internal standard for the accurate quantification of its non-deuterated analog in biological matrices during pharmacokinetic studies.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its role as a stable isotope-labeled internal standard is crucial for the accurate and precise quantification of 2-Methoxynaphthalene in complex biological matrices. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its use in modern analytical techniques.

References

- 1. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-Methoxynaphthalene 99 93-04-9 [sigmaaldrich.com]

- 4. 2-Methoxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]

- 6. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 9. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Synthesis of 2-Methoxynaphthalene-d7 from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxynaphthalene-d7, a deuterated analog of nerolin, which is valuable as an internal standard in analytical studies or for investigating kinetic isotope effects in metabolic pathways. The synthesis is a two-step process commencing with the deuteration of 2-naphthol (B1666908) to yield 2-naphthol-d7, followed by the methylation of the deuterated intermediate.

Overview of the Synthetic Pathway

The overall synthetic route involves two key transformations:

-

Deuteration of 2-Naphthol: The seven aromatic protons of 2-naphthol are replaced with deuterium (B1214612) atoms via an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction in deuterium oxide (D₂O).

-

Williamson Ether Synthesis: The resulting 2-naphthol-d7 is then O-methylated using a suitable methylating agent, such as dimethyl sulfate (B86663), under basic conditions to afford the final product, this compound.

Caption: Overall workflow for the synthesis of this compound from 2-naphthol.

Experimental Protocols

Step 1: Synthesis of 2-Naphthol-d7

The deuteration of the aromatic rings of 2-naphthol can be achieved through an acid-catalyzed electrophilic aromatic substitution reaction with deuterium oxide. It is important to note that 2-Naphthol-1,3,4,5,6,7,8-d7 is also commercially available, which may be a more convenient starting point for the subsequent methylation step.[1][2]

Reaction: C₁₀H₇OH + 7D₂O (excess) --[D₂SO₄]--> C₁₀D₇OH + 7HDO

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 5.00 g | 0.0347 |

| Deuterium Oxide (D₂O) | 20.03 | 50 mL | 2.77 |

| Deuterated Sulfuric Acid (D₂SO₄) | 100.09 | 0.5 mL | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-naphthol (5.00 g) and deuterium oxide (50 mL).

-

Carefully add deuterated sulfuric acid (0.5 mL) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by ¹H NMR by taking small aliquots, quenching with a phosphate (B84403) buffer, extracting with a deuterated solvent (e.g., CDCl₃), and observing the disappearance of the aromatic proton signals. The reaction may require prolonged reflux (24-72 hours) for high levels of deuteration.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the careful addition of a saturated solution of sodium bicarbonate in D₂O until the effervescence ceases.

-

The crude 2-naphthol-d7 will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold D₂O (2 x 10 mL).

-

Dry the product under high vacuum to remove any residual D₂O. The expected yield is typically in the range of 85-95% with an isotopic purity of >97 atom % D.

Step 2: Synthesis of this compound

The methylation of 2-naphthol-d7 is achieved via the Williamson ether synthesis, a reliable method for forming ethers.[3][4][5][6]

Reaction: C₁₀D₇OH + NaOH → C₁₀D₇ONa + H₂O C₁₀D₇ONa + (CH₃)₂SO₄ → C₁₀D₇OCH₃ + Na(CH₃)SO₄

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol-d7 | 151.21 | 4.00 g | 0.0264 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 1.16 g | 0.0290 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 3.66 g (2.75 mL) | 0.0290 |

| Ethanol (B145695) | 46.07 | 40 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol-d7 (4.00 g) and sodium hydroxide (1.16 g) in ethanol (40 mL).

-

Equip the flask with a reflux condenser and an addition funnel.

-

Heat the mixture to a gentle reflux with stirring.

-

Add dimethyl sulfate (2.75 mL) dropwise from the addition funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle it with extreme care in a well-ventilated fume hood.[7]

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water. The product, this compound, will precipitate as a white solid.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield is typically in the range of 80-90%.

Physicochemical and Spectroscopic Data

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |

| 2-Naphthol-d7 | C₁₀D₇HO | 151.21 | 120-122 | 285-286 |

| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.20 | 72-74 | 274 |

| This compound | C₁₁D₇H₃O | 165.24 | ~72-74 | ~274 |

Spectroscopic Data for this compound (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around δ 3.9 ppm corresponding to the three protons of the methoxy (B1213986) group. The aromatic region (δ 7.1-7.8 ppm) observed in the non-deuterated analog will be absent.[8]

-

¹³C NMR: The carbon NMR spectrum will be similar to that of the non-deuterated compound, showing signals for the methoxy carbon and the ten naphthalene (B1677914) carbons.[9][10] The carbon signals of the deuterated ring may appear as multiplets with attenuated intensity due to C-D coupling.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z 165. The fragmentation pattern will be similar to that of 2-methoxynaphthalene, with major fragments corresponding to the loss of the methyl group and other rearrangements, adjusted for the mass of deuterium.[11][12] The base peak for the non-deuterated compound is at m/z 158, so for the deuterated version, it should be at m/z 165. A significant fragment for the non-deuterated compound is at m/z 115, corresponding to the loss of -OCH₃ and a hydrogen atom; for the deuterated version, this would correspond to a fragment at m/z 122 (loss of -OCH₃ and a deuterium atom).

References

- 1. 2-萘酚-1,3,4,5,6,7,8-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Naphthalene, 2-methoxy- [webbook.nist.gov]

2-Methoxynaphthalene-d7 CAS number and molecular weight

This technical guide provides comprehensive information on 2-Methoxynaphthalene-d7, a deuterated analog of 2-Methoxynaphthalene (B124790). It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.

Core Compound Data

This compound is a stable, isotopically labeled form of 2-Methoxynaphthalene, where seven hydrogen atoms have been replaced by deuterium (B1214612). This labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1219795-25-1 | [1][2] |

| Molecular Formula | C₁₁H₃D₇O | [1] |

| Molecular Weight | 165.24 g/mol | [1] |

Physicochemical properties are based on the non-deuterated analog, 2-Methoxynaphthalene (CAS: 93-04-9), and are expected to be very similar for the deuterated version.

| Property | Value | Reference |

| Appearance | White crystalline solid | N/A |

| Melting Point | 70-73 °C | N/A |

| Boiling Point | 274 °C | N/A |

| Density | 1.064 g/mL at 25 °C | N/A |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene. | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 2-Methoxynaphthalene. These protocols can be adapted for the preparation and characterization of its deuterated analog.

Synthesis of 2-Methoxynaphthalene from 2-Naphthol (B1666908)

This procedure describes the methylation of 2-naphthol using dimethyl sulfate (B86663) in an alkaline medium, a common method for synthesizing 2-methoxynaphthalene.

Principle: Phenols can be readily converted to their corresponding methyl ethers through Williamson ether synthesis. In this case, the hydroxyl group of 2-naphthol is deprotonated by a base to form a nucleophilic phenoxide, which then reacts with a methylating agent.

Materials:

-

2-naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

10% Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

In a 25 mL beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide in 5 mL of distilled water.

-

Gently heat the mixture on a wire gauze until a clear solution is obtained.

-

Cool the resulting sodium naphthoxide solution to 10-15 °C in an ice bath.

-

With vigorous stirring, add 0.35 mL of dimethyl sulfate dropwise. 2-Methoxynaphthalene will precipitate out of the solution.

-

After the addition is complete, warm the mixture to 70-80 °C for one hour to ensure the reaction goes to completion.

-

Cool the mixture and filter the solid product.

-

Wash the collected solid first with a 10% sodium hydroxide solution and then with distilled water.

-

Dry the purified product. For further purification, recrystallize from a minimum amount of hot ethanol.

General Procedure for Deuteration

Principle: Hydrogen-deuterium exchange on aromatic rings can be achieved at high temperatures using deuterium oxide (D₂O) as the deuterium source. The reaction can be facilitated by acid or base catalysts.

Materials:

-

2-Methoxynaphthalene

-

Deuterium oxide (D₂O)

-

A suitable catalyst (e.g., Sodium deuteroxide, NaOD)

-

High-pressure batch reactor

Procedure:

-

Charge the high-pressure reactor with 2-methoxynaphthalene and deuterium oxide.

-

Add a catalytic amount of a suitable catalyst, such as NaOD.

-

Seal the reactor and heat to a high temperature (e.g., 200–450 °C). The optimal temperature and reaction time need to be determined empirically.

-

After the reaction, cool the reactor to room temperature.

-

Extract the product with an organic solvent and dry the organic phase.

-

Purify the product using column chromatography or recrystallization.

-

Confirm the degree and position of deuteration using NMR and mass spectrometry.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Methoxynaphthalene.

Caption: Workflow for the synthesis and purification of 2-Methoxynaphthalene.

Metabolic Pathway

2-Methoxynaphthalene serves as a substrate for bacterial dioxygenase enzymes.[3] These enzymes catalyze the dihydroxylation of the naphthalene (B1677914) ring system, which is an initial step in its biodegradation.[3] The metabolism of the parent compound, naphthalene, by cytochrome P450 (CYP) enzymes in mammals proceeds through an epoxide intermediate.[4] A similar pathway can be inferred for 2-methoxynaphthalene.

Caption: Metabolic pathways of 2-Methoxynaphthalene.

References

physical properties of 2-Methoxynaphthalene-d7 melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physical properties of 2-Methoxynaphthalene-d7, with a specific focus on its melting and boiling points. Due to the limited availability of experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue, 2-Methoxynaphthalene, for comparative purposes and discusses the theoretical impact of deuteration on these properties.

Core Physical Properties

For reference and comparison, the well-documented physical properties of the non-deuterated 2-Methoxynaphthalene (CAS 93-04-9) are summarized below.

Data Presentation: Physical Properties of 2-Methoxynaphthalene

| Property | Value | Source(s) |

| Melting Point | 70-73 °C | [2] |

| 73-75 °C | [3] | |

| 72 °C | [4] | |

| Boiling Point | 274 °C | [2][3][4][5] |

| Physical Description | White to off-white crystalline solid | [1] |

The Isotopic Effect of Deuterium (B1214612) on Physical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H) in a molecule, known as deuteration, can lead to slight changes in its physical properties. These changes are primarily due to the greater mass of deuterium, which can affect intermolecular forces.

-

Boiling Point: Generally, deuterated compounds exhibit a slightly higher boiling point than their non-deuterated counterparts. This is attributed to the increased molecular weight and subtle changes in the polarizability of C-D bonds compared to C-H bonds, leading to stronger van der Waals interactions that require more energy to overcome.

-

Melting Point: The effect of deuteration on the melting point is less predictable. It depends on the specific molecular structure and how the isotopic substitution affects the crystal lattice packing. The change is typically small, but can be either an increase or a decrease.

Given these principles, it is expected that the melting and boiling points of this compound would be very close to those of 2-Methoxynaphthalene, with the boiling point likely being marginally higher.

Experimental Protocols: Synthesis of 2-Methoxynaphthalene

While a specific protocol for this compound is not detailed in the search results, the synthesis would follow the same well-established methods for preparing 2-Methoxynaphthalene, with the crucial difference being the use of a deuterated starting material. The most common method is the Williamson ether synthesis, involving the methylation of 2-naphthol (B1666908).

Principle: A deuterated 2-naphthol (2-naphthol-d7) is deprotonated by a base to form the corresponding naphthoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, yielding this compound.

General Experimental Protocol (adapted from the synthesis of 2-Methoxynaphthalene):

-

Dissolution: Dissolve deuterated 2-naphthol in an appropriate solvent, such as aqueous sodium hydroxide (B78521) or an alcohol.

-

Deprotonation: Add a base (e.g., sodium hydroxide) to the solution to deprotonate the hydroxyl group of the deuterated 2-naphthol, forming the deuterated 2-naphthoxide.

-

Methylation: Introduce a methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the product. This may involve quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove impurities.

-

Purification: The crude this compound is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.

The progress of the reaction and the purity of the final product would be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product would then be determined using a melting point apparatus.

Mandatory Visualization: Synthesis Workflow

The logical workflow for the synthesis of this compound can be represented by the following diagram.

Caption: General workflow for the synthesis of this compound.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 93-04-9 CAS MSDS (2-Methoxynaphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Methoxynaphthalene - kinfon pharmachem co.,ltd [echemix.com]

- 4. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]

Solubility Profile of 2-Methoxynaphthalene-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxynaphthalene-d7 in various solvents. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, the solubility characteristics are expected to be nearly identical to its non-deuterated analogue, 2-Methoxynaphthalene. The information presented herein is based on the available data for 2-Methoxynaphthalene and established principles of solubility.

Core Data Presentation: Solubility Summary

The following table summarizes the known solubility of 2-Methoxynaphthalene in a range of common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Solubility Description | Quantitative Data (at 28 °C) |

| Water | Insoluble[1][2][3] | - |

| Ethanol | Soluble[1][2][4] | 3.7 g/L[5] |

| Diethyl Ether | Soluble[1][3] | - |

| Benzene | Soluble[1][3][6] | - |

| Carbon Disulfide | Soluble[1][3][6] | - |

| Chloroform | Soluble[7] | - |

| Methanol | Slightly soluble[7] | - |

| Oils | Miscible[4] | - |

| Dipropylene Glycol | Insoluble[2] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | 50 mg/mL[8] |

Experimental Protocols: Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[9][10] This protocol provides a generalized workflow for this procedure.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The excess solid ensures that saturation will be reached.

-

Equilibration: The container is placed in a thermostatically controlled shaker and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution, typically by centrifugation.[9]

-

Filtration: The supernatant (the clear, saturated solution) is then carefully filtered through a chemically inert syringe filter to remove any remaining microscopic particles.[9]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC.[9] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

- 1. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 2. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-METHOXYNAPHTHALENE [chembk.com]

- 8. 2-Methoxynaphthalene | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to 2-Methoxynaphthalene-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Methoxynaphthalene-d7, a deuterated analog of 2-Methoxynaphthalene. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for sourcing this compound and understanding its primary applications in a research setting.

Core Concepts: The Role of Deuterated Internal Standards

In analytical chemistry, particularly in quantitative mass spectrometry (MS) techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and quality controls. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards.[1][2] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[3] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, they can be distinguished by the mass spectrometer. This allows for the correction of variability in extraction efficiency, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[2][3]

Sourcing and Specifications of this compound

This compound is a specialized chemical available from a select number of suppliers that cater to the research and development community. Below is a summary of key information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound | 1219795-25-1 | C₁₁H₃D₇O | 165.24 |

| LGC Standards | 2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 | 1219795-25-1 | C₁₁D₇H₃O | 165.2396 |

Primary Research Applications

The primary application of this compound is as an internal standard for the quantitative analysis of 2-Methoxynaphthalene in various matrices. 2-Methoxynaphthalene itself is a compound of interest in several research areas:

-

Pharmaceutical Research: It serves as a building block in the synthesis of more complex molecules.

-

Environmental Analysis: It is studied for its presence and degradation in environmental systems.

-

Metabolism Studies: Research investigates the metabolic pathways of 2-Methoxynaphthalene. In such studies, the deuterated form can be used to differentiate between the administered compound and its metabolites.

Experimental Protocols

While specific protocols will vary depending on the matrix and analytical instrumentation, the following provides a detailed methodology for a general quantitative analysis of 2-Methoxynaphthalene using this compound as an internal standard by LC-MS/MS.

Objective: To quantify the concentration of 2-Methoxynaphthalene in a given sample matrix (e.g., plasma, water, soil extract).

Materials:

-

2-Methoxynaphthalene (analyte) standard

-

This compound (internal standard)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample matrix

-

Volumetric flasks and pipettes

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of 2-Methoxynaphthalene and dissolve it in methanol to prepare a primary stock solution (e.g., 1 mg/mL).

-

Similarly, prepare a primary stock solution of this compound in methanol (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of working standard solutions of 2-Methoxynaphthalene by serial dilution of the primary stock solution with methanol or a solvent mixture that matches the final sample composition.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Spike a known volume of the appropriate blank matrix with the working standard solutions to create the calibration curve standards and QC samples.

-

To each calibration standard and QC sample, add a constant, known amount of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all samples.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the matrix. The choice of extraction method will depend on the sample matrix and the properties of 2-Methoxynaphthalene.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Use a suitable reverse-phase HPLC column (e.g., C18).

-

Establish a mobile phase gradient using, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of 2-Methoxynaphthalene from any matrix components and to ensure a sharp peak shape.

-

-

Mass Spectrometric Conditions:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a solution of 2-Methoxynaphthalene.

-

Set up Multiple Reaction Monitoring (MRM) for both 2-Methoxynaphthalene and this compound. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and a characteristic product ion for each compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (2-Methoxynaphthalene) and the internal standard (this compound) in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of 2-Methoxynaphthalene in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

-

Visualizations

The following diagrams illustrate key concepts in the application of this compound in research.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Decision logic for selecting an internal standard for quantitative analysis.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 2-Methoxynaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds like 2-Methoxynaphthalene-d7 is not a mere technicality; it is a cornerstone of data integrity and experimental success. This guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a technical resource for its application as a tracer and internal standard in bioanalytical studies.

The Critical Role of Isotopic Purity

This compound, the deuterium-labeled counterpart of 2-methoxynaphthalene, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application lies in its use as an internal standard for quantitative analysis by chromatography coupled with mass spectrometry (LC-MS, GC-MS) and as a tracer in metabolic fate studies.[1] The accuracy of these studies hinges on the isotopic purity of the deuterated standard.

High isotopic purity ensures minimal interference from the unlabeled analyte, which is crucial for achieving accurate and precise quantification, especially at the lower limit of quantification (LLOQ). The presence of significant levels of the unlabeled compound in the deuterated standard can lead to an overestimation of the analyte's concentration, thereby compromising the validity of the study data. While regulatory bodies like the FDA and EMA emphasize the use of high-purity, stable isotope-labeled internal standards, they do not prescribe a universal, exact percentage for isotopic purity.[2][3][4] However, the industry consensus and best practices advocate for an isotopic enrichment of ≥98% .

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the isotopic purity of this compound.

| Parameter | Recommended Specification | Rationale |

| Isotopic Enrichment (D7) | ≥ 98% | To minimize interference from the unlabeled analyte and ensure accurate quantification. |

| Contribution from Unlabeled (d0) | < 0.1% | To prevent overestimation of the analyte concentration, particularly at the LLOQ. |

| Chemical Purity | ≥ 98% | To ensure that the analytical signal is not confounded by other chemical impurities. |

| Isotopic Species | Expected Relative Abundance (for 99% enrichment) |

| d7 (C11H3D7O) | 99.0% |

| d6 (C11H4D6O) | < 1.0% |

| d0 (C11H10O) | < 0.1% |

Synthesis and Purification: A Pathway to Purity

Diagram: Synthetic Pathway for this compound

References

2-Methoxynaphthalene-d7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Methoxynaphthalene-d7 as a Naphthalene Derivative.

This technical guide provides a comprehensive overview of this compound, a deuterated derivative of 2-Methoxynaphthalene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, physicochemical properties, and applications, particularly as an internal standard in quantitative analyses.

Core Physicochemical Properties

While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably extrapolated from its non-deuterated counterpart, 2-Methoxynaphthalene. The primary difference will be in its molecular weight due to the seven deuterium (B1214612) atoms.

Table 1: Physicochemical Properties of 2-Methoxynaphthalene and this compound

| Property | 2-Methoxynaphthalene | This compound (Estimated) | Source |

| Molecular Formula | C₁₁H₁₀O | C₁₁H₃D₇O | [1] |

| Molecular Weight | 158.20 g/mol | 165.24 g/mol | [1] |

| CAS Number | 93-04-9 | 1219795-25-1 | [1][2] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [3] |

| Melting Point | 70-73 °C | 70-73 °C | |

| Boiling Point | 274 °C | 274 °C | |

| Solubility | Insoluble in water; soluble in alcohol, ether, and benzene.[3] | Insoluble in water; soluble in alcohol, ether, and benzene. | |

| LogP | 3.47 | ~3.47 | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing 2-Methoxynaphthalene is the Williamson ether synthesis, which involves the methylation of 2-naphthol (B1666908).[3] For the synthesis of this compound, a deuterated methylating agent, such as iodomethane-d3 (B117434) or dimethyl-d6 sulfate (B86663), would be used.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-Methoxynaphthalene.[4]

Materials:

-

2-naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Iodomethane-d3 (CD₃I) or Dimethyl-d6 sulfate ((CD₃)₂SO₄)

-

Methanol (B129727) (CH₃OH)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Deprotonation of 2-naphthol: In a round-bottom flask, dissolve 2-naphthol in methanol. Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the 2-naphthol is completely deprotonated, forming sodium 2-naphthoxide.

-

Methylation: Add a stoichiometric excess of the deuterated methylating agent (iodomethane-d3 or dimethyl-d6 sulfate) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. Add distilled water to the residue and extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to obtain a pure crystalline solid.

References

Methodological & Application

Application Note: Quantification of Organic Pollutants Using 2-Methoxynaphthalene-d7 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds (SVOCs), in various environmental and biological matrices is a critical task in environmental monitoring, food safety, and toxicology studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of these compounds.[1][2][3] The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is isotopically distinct to be differentiated by the mass spectrometer.[4]

Deuterated analogs of analytes are considered the gold standard for internal standards in mass spectrometry because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to their non-labeled counterparts.[4][5][6] This application note describes a generalized protocol for the use of 2-Methoxynaphthalene-d7 as an internal standard for the quantification of 2-methoxynaphthalene (B124790) and structurally similar aromatic compounds by GC-MS. While specific applications detailing the use of this compound are not widely published, this protocol is based on established methods for similar deuterated internal standards used in the analysis of organic pollutants.[7][8][9]

Principle

The fundamental principle of using an internal standard is to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. A known amount of the internal standard (this compound) is added to every sample, calibration standard, and quality control sample. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and to quantify the analyte in unknown samples, thereby improving the precision and accuracy of the results.

Experimental Protocols

This section outlines a detailed methodology for the analysis of a representative analyte, 2-methoxynaphthalene, using this compound as an internal standard. This protocol can be adapted for other similar semi-volatile aromatic compounds.

Reagents and Materials

-

Solvents: Dichloromethane (pesticide grade), Acetone (B3395972) (pesticide grade), Hexane (B92381) (pesticide grade), Methanol (B129727) (LC-MS grade)

-

Standards: 2-Methoxynaphthalene (analytical standard), this compound (internal standard)

-

Sample Matrix: Environmental water, soil, or biological tissue, depending on the application.

-

Extraction: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) apparatus.

-

Derivatization Reagents (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for analytes with active hydrogens.

Sample Preparation

-

Sample Collection and Storage: Collect samples in appropriate containers and store them at 4°C (for water) or -20°C (for soil and biological tissues) until analysis.

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., 100 mL of water, 10 g of soil), add a precise amount of this compound solution to achieve a final concentration within the linear range of the calibration curve (e.g., 100 ng/mL).

-

Extraction:

-

For Water Samples (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard with a suitable solvent like dichloromethane.

-

-

For Soil/Tissue Samples (LLE):

-

Homogenize the sample.

-

Extract the sample with a mixture of hexane and acetone (1:1 v/v) using sonication or shaking.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process twice and combine the extracts.

-

-

-

Concentration and Solvent Exchange: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. If necessary, exchange the solvent to one compatible with the GC injection (e.g., hexane).

-

Derivatization (if required): If the target analytes contain active functional groups (e.g., -OH, -NH2), derivatization may be necessary to improve volatility and chromatographic performance. A common procedure is silylation with BSTFA.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of semi-volatile aromatic compounds. Optimization may be required based on the specific analytes and instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 60°C for 1 min, Ramp: 10°C/min to 320°C, Hold: 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, SIM mode is employed. The following ions are suggested for monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Methoxynaphthalene | 158.1 | 115.1, 128.1 |

| This compound | 165.1 | 120.1, 133.1 |

Note: The exact m/z values for the deuterated standard may vary depending on the position of the deuterium (B1214612) labels. These are representative values.

Data Presentation and Quantitative Analysis

Calibration

Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest. Spike each calibration standard with the same constant concentration of the this compound internal standard. A typical calibration curve might cover a range from 1 to 1000 ng/mL.

The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression is then applied to the data.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results.[10][11] The following parameters are typically evaluated:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Specificity | No interfering peaks at the retention time of the analyte and IS |

The following table summarizes hypothetical quantitative data for a method validation study.

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD, %) |

| 2-Methoxynaphthalene | 1 - 1000 | 0.998 | 0.5 | 1.5 | 95 ± 5 | < 10 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of organic pollutants using this compound as an internal standard.

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is a robust and reliable approach for the quantitative analysis of semi-volatile organic compounds by GC-MS. This application note provides a comprehensive, albeit generalized, protocol that can serve as a starting point for method development and validation. The detailed experimental procedures, data analysis steps, and quality control measures outlined herein are essential for achieving accurate and reproducible results in the analysis of organic pollutants in various matrices. Researchers and scientists are encouraged to adapt and optimize this protocol for their specific analytical needs.

References

- 1. brieflands.com [brieflands.com]

- 2. impactfactor.org [impactfactor.org]

- 3. mdpi.com [mdpi.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tdi-bi.com [tdi-bi.com]

- 10. scholars.direct [scholars.direct]

- 11. d-nb.info [d-nb.info]

Application Note: High-Throughput Quantitative Analysis of 2-Methoxynaphthalene in Human Plasma using LC-MS/MS with 2-Methoxynaphthalene-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxynaphthalene in human plasma. The method utilizes 2-Methoxynaphthalene-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, sensitivity, and reproducibility, adhering to the general principles of bioanalytical method validation.

Introduction

2-Methoxynaphthalene is a naphthalene (B1677914) derivative that finds application in various industries and may be investigated as a pharmaceutical agent or encountered as a metabolite. Accurate and reliable quantification of 2-Methoxynaphthalene in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[1][2] This application note provides a comprehensive protocol for the quantitative determination of 2-Methoxynaphthalene in human plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

2-Methoxynaphthalene (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Equipment

-

Liquid chromatograph (HPLC or UHPLC system)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methoxynaphthalene and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the 2-Methoxynaphthalene stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methoxynaphthalene | 159.1 | 115.1 | 20 |

| This compound | 166.1 | 122.1 | 20 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of this method, based on typical validation parameters for bioanalytical LC-MS/MS assays.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linearity Range (LLOQ - ULOQ) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Calibration Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 1 | < 20% | < 20% | ± 20% |

| Low QC | 3 | < 15% | < 15% | ± 15% |

| Mid QC | 100 | < 15% | < 15% | ± 15% |

| High QC | 800 | < 15% | < 15% | ± 15% |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS quantitative analysis of 2-Methoxynaphthalene.

Caption: Logical relationship of using a stable isotope-labeled internal standard in quantitative LC-MS/MS.

References

Application Note: Preparation of 2-Methoxynaphthalene-d7 Stock Solutions for Accurate Analyte Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, internal standards are crucial for achieving accurate and reliable quantification of analytes.[1] By adding a known amount of an internal standard to samples, calibration standards, and quality controls, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.[1] Deuterated compounds, such as 2-Methoxynaphthalene-d7, are ideal internal standards as they are chemically similar to the analyte of interest but have a different molecular weight, allowing for their distinction by a mass spectrometer.[2] This application note provides a detailed protocol for the preparation of this compound stock solutions for use in quantitative analysis.

Physicochemical Properties and Handling

This compound is the deuterium-labeled version of 2-Methoxynaphthalene.[2] While specific data for the deuterated form is not always available, the physicochemical properties are generally considered to be very similar to the non-deuterated compound.

Table 1: Physicochemical Properties of 2-Methoxynaphthalene

| Property | Value | Reference |

| Appearance | White to light brown solid | [3] |

| Molecular Formula | C₁₁H₃D₇O | N/A |

| Molecular Weight | 165.24 g/mol | [4] |

| Melting Point | 70-73 °C | |

| Boiling Point | 274 °C | |

| Solubility | Soluble in benzene, carbon disulfide, diethyl ether, ethanol; Insoluble in water. | [5][6] |

| Storage (Solid) | Store at -20°C for long-term (3 years), 4°C for short-term (2 years). | [3] |

| Storage (In solvent) | Store at -80°C (6 months) or -20°C (1 month). | [3] |

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a primary stock solution, a secondary stock solution, and a working internal standard solution of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

-

High-purity solvent (e.g., acetone, dichloromethane, or toluene)

Procedure:

1. Preparation of Primary Stock Solution (e.g., 100 µg/mL): a. Accurately weigh a precise amount (e.g., 1 mg) of this compound using an analytical balance. b. Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent (e.g., acetone) to dissolve the solid. d. Once fully dissolved, bring the flask to volume with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the solution to a labeled amber glass vial and store at -20°C.

2. Preparation of Secondary Stock Solution (e.g., 10 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1 mL of the 100 µg/mL primary stock solution into a 10 mL Class A volumetric flask. c. Dilute to the mark with the chosen solvent. d. Cap and invert the flask multiple times to ensure a homogenous solution. e. Transfer to a labeled amber glass vial and store at -20°C.

3. Preparation of Working Internal Standard Solution (e.g., 0.2 µg/mL or 200 ng/mL): a. Bring the secondary stock solution to room temperature. b. Transfer 1 mL of the 10 µg/mL secondary stock solution into a 50 mL Class A volumetric flask. c. Fill the flask to the mark with the solvent. d. Cap and mix thoroughly by inverting the flask. e. This working solution is now ready to be spiked into samples, calibration standards, and quality controls.

Table 2: Example Dilution Scheme for this compound Stock Solutions

| Solution Type | Initial Concentration | Volume of Stock | Final Volume | Final Concentration |

| Primary Stock | Solid | 1 mg | 10 mL | 100 µg/mL |

| Secondary Stock | 100 µg/mL | 1 mL | 10 mL | 10 µg/mL |

| Working Standard | 10 µg/mL | 1 mL | 50 mL | 0.2 µg/mL (200 ng/mL) |

Workflow for Stock Solution Preparation and Use

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 | CymitQuimica [cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-Methoxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

Application Note: Analysis of 2-Methoxynaphthalene in Environmental Samples Using 2-Methoxynaphthalene-d7 as a Surrogate Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxynaphthalene (B124790), also known as Nerolin or Yara Yara, is an aromatic ether used in fragrances, soaps, and as a food flavoring agent. Its presence in environmental matrices such as water and soil can occur through industrial and domestic wastewater discharge. Accurate quantification of this semi-volatile organic compound (SVOC) is essential for monitoring environmental contamination and assessing potential ecological impact.

Gas chromatography-mass spectrometry (GC/MS) is the preferred technique for analyzing SVOCs due to its high sensitivity and selectivity.[1] However, the complexity of environmental matrices can lead to analyte loss during sample preparation and potential signal suppression or enhancement during analysis. To ensure the accuracy and reliability of results, the stable isotope dilution technique is employed.

This application note details a robust method for the analysis of 2-methoxynaphthalene in water and soil samples. The method utilizes 2-Methoxynaphthalene-d7, a deuterated analog of the target analyte, as a surrogate standard. This standard is introduced into each sample prior to extraction and is used to monitor and correct for variability throughout the entire analytical process, from extraction to instrumental analysis.[2]

Quantitative Data and Method Performance

The following tables summarize the typical instrumental conditions and quality control acceptance criteria for the analysis of 2-Methoxynaphthalene using this compound as a surrogate standard. These parameters are based on established methodologies for SVOC analysis, such as those outlined by the U.S. EPA.[3]

Table 1: Optimized GC/MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Injection Port | Split/Splitless |

| Injection Mode | Splitless (1 µL injection) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 15 °C/min to 310 °C (hold 5 min) |

| GC Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| 2-Methoxynaphthalene | 158 (Quant), 115 (Qual) |

| This compound | 165 (Quant), 122 (Qual) |

Table 2: Method Performance and Quality Control Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

| Calibration | ||

| Calibration Curve | Minimum 5 points | Defines the concentration range for quantification. |

| Correlation Coefficient (R²) | ≥ 0.995 | Ensures linearity of the instrument response. |

| Quality Control Samples | ||

| Method Blank | Below Limit of Quantification (LOQ) | Confirms absence of laboratory contamination. |

| Laboratory Control Sample (LCS) | 70 - 130% Recovery | Verifies the accuracy of the analytical method. |

| Matrix Spike / Matrix Spike Dup. | 70 - 130% Recovery; RPD ≤ 20% | Assesses matrix effects on accuracy and precision. |

| Surrogate Standard | ||

| This compound Recovery | 60 - 120% in Water & Soil | Monitors method performance for each individual sample.[4] |

Experimental Protocols

The following protocols describe the preparation of water and soil samples for analysis. All glassware must be meticulously cleaned to avoid contamination.[5]

Protocol 1: Analysis of 2-Methoxynaphthalene in Water Samples

This protocol is based on liquid-liquid extraction (LLE) principles.

-

Sample Preparation:

-

Collect a 1-liter water sample in a clean amber glass bottle.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate.

-

Allow the sample to come to room temperature.

-

-

Surrogate Spiking:

-

Transfer the 1-liter sample to a 2-liter separatory funnel.

-

Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol. This yields a concentration of 1 µg/L.

-

-

Extraction:

-

Add 60 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

-

Seal the funnel and shake vigorously for 2 minutes, venting periodically.

-

Allow the organic and aqueous layers to separate for a minimum of 10 minutes.

-

Drain the lower organic (DCM) layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.

-

The final extract is now ready for GC/MS analysis.

-

Protocol 2: Analysis of 2-Methoxynaphthalene in Soil/Sediment Samples

This protocol is based on ultrasonic extraction principles (EPA Method 3550).

-

Sample Preparation:

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh 20 g (wet weight) of the sample into a beaker.

-

Add 20 g of anhydrous sodium sulfate and mix thoroughly to create a free-flowing powder.

-

-

Surrogate Spiking:

-

Spike the soil/sulfate mixture with 100 µL of a 10 µg/mL solution of this compound in methanol. This yields a concentration of 50 µg/kg.

-

Allow the sample to equilibrate for 15-30 minutes.

-

-

Extraction:

-

Transfer the spiked sample to an extraction vessel.

-

Add 100 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane (DCM).

-

Place the vessel in an ultrasonic bath and sonicate for 15 minutes.

-

Decant the solvent extract into a collection flask.

-

Repeat the extraction two more times with fresh solvent, combining all extracts.

-

-

Concentration and Cleanup:

-

Concentrate the extract to approximately 1 mL using a K-D apparatus or nitrogen evaporator.

-

If the extract is heavily colored or contains interferences, a cleanup step using a silica (B1680970) gel column may be necessary.

-

The final extract is now ready for GC/MS analysis.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

References

Application Notes and Protocols for 2-Methoxynaphthalene-d7 in the Biomonitoring of Polycyclic Aromatic Hydrocarbons (PAHs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of 2-Methoxynaphthalene-d7 as an internal standard in the biomonitoring of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. While the direct application of this compound is not extensively documented in publicly available literature, the following protocols are based on established and validated methods for the use of other deuterated internal standards in similar analytical contexts.

Application Note: The Role of this compound in PAH Biomonitoring

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks and is typically achieved by measuring their metabolites in biological matrices such as urine.

Principle of Isotope Dilution Mass Spectrometry

Accurate quantification of PAH metabolites in complex biological matrices is challenging due to potential analyte losses during sample preparation and matrix effects during analysis.[1][2][3] Isotope dilution mass spectrometry (ID-MS) is the gold standard for such analyses. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte or a similar compound (an internal standard) to the sample at the beginning of the analytical process.

This compound as an Internal Standard

This compound, a deuterated analog of 2-methoxynaphthalene, serves as an excellent internal standard for the quantification of naphthalene (B1677914) metabolites, such as 1- and 2-hydroxynaphthalene, and can also be used as a surrogate for other PAH metabolites. Its utility stems from the following properties:

-

Chemical Similarity: It behaves chemically and physically similarly to the native PAH metabolites during extraction, derivatization, and chromatographic separation.

-

Mass Difference: The deuterium (B1214612) labeling results in a distinct mass-to-charge ratio (m/z) from the native analytes, allowing for separate detection by a mass spectrometer.

-

Correction for Variability: Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte signal to the internal standard signal is used for quantification, thereby correcting for procedural variations and matrix effects.

While not as commonly cited as other deuterated PAHs, this compound is a suitable choice, particularly for methods targeting naphthalene metabolites, due to its structural similarity.

Experimental Protocol: Quantification of Urinary PAH Metabolites using GC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the determination of hydroxylated PAH metabolites in human urine.

1. Materials and Reagents

-

Standards: Certified reference standards of PAH metabolites (e.g., 1-hydroxynaphthalene, 2-hydroxynaphthalene, 2-hydroxyfluorene, 1-hydroxypyrene, etc.), this compound (internal standard).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, toluene, and pentane.

-

Reagents: β-glucuronidase/arylsulfatase (from Helix pomatia), ascorbic acid, sodium acetate (B1210297) buffer (pH 5.0), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

-